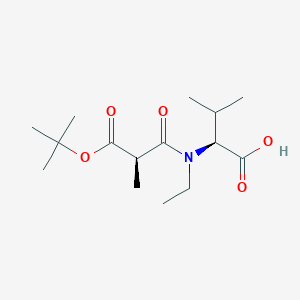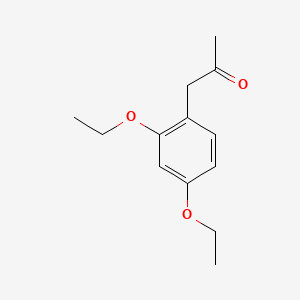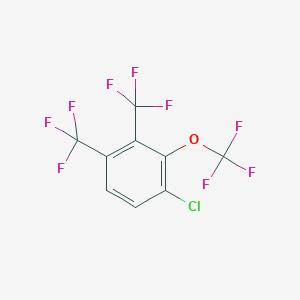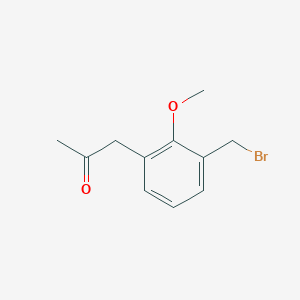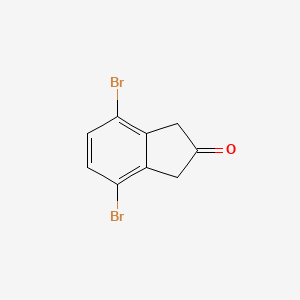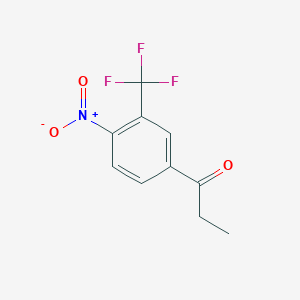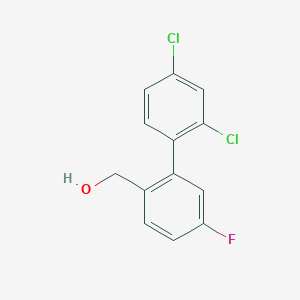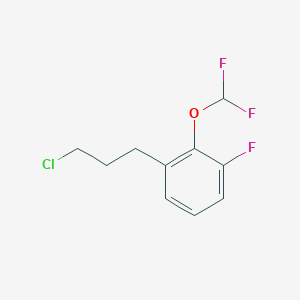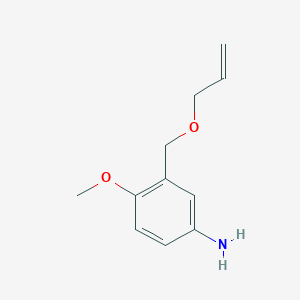
3-(Allyloxymethyl)-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Allyloxymethyl)-4-methoxyaniline is an organic compound that features an aniline core substituted with an allyloxymethyl group at the 3-position and a methoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxymethyl)-4-methoxyaniline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxyaniline, which serves as the core structure.
Allyloxymethylation: The 3-position of the aniline ring is functionalized with an allyloxymethyl group. This can be achieved through a nucleophilic substitution reaction using an appropriate allyloxymethyl halide under basic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Allyloxymethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
3-(Allyloxymethyl)-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Allyloxymethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The allyloxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy group can also affect the compound’s electronic properties, enhancing its ability to interact with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Allyloxymethyl)-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(Allyloxymethyl)-4-chloroaniline: Similar structure but with a chloro group instead of a methoxy group.
3-(Allyloxymethyl)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
3-(Allyloxymethyl)-4-methoxyaniline is unique due to the presence of both the allyloxymethyl and methoxy groups, which confer specific electronic and steric properties
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
4-methoxy-3-(prop-2-enoxymethyl)aniline |
InChI |
InChI=1S/C11H15NO2/c1-3-6-14-8-9-7-10(12)4-5-11(9)13-2/h3-5,7H,1,6,8,12H2,2H3 |
Clé InChI |
WZFLCFVLOHJATH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N)COCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


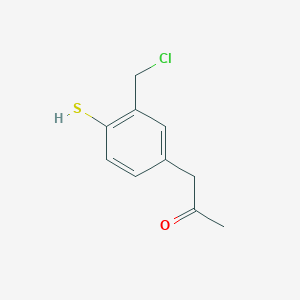
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)
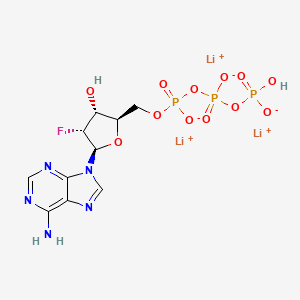
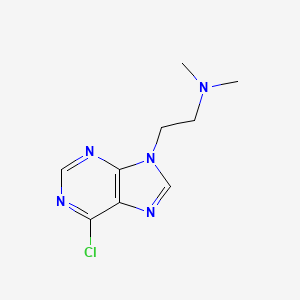
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)
